molecular formula C8H4Br2N2 B15308681 4,8-dibromo-1,6-Naphthyridine CAS No. 72754-02-0

4,8-dibromo-1,6-Naphthyridine

Cat. No.: B15308681
CAS No.: 72754-02-0
M. Wt: 287.94 g/mol
InChI Key: DOHYGSCQVQSGBI-UHFFFAOYSA-N
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Description

Overview of Naphthyridine Isomers and Structural Significance

Naphthyridines, also known as diazanaphthalenes, are a class of heterocyclic compounds characterized by a bicyclic system composed of two fused pyridine (B92270) rings. researchgate.net There are six possible isomers of naphthyridine, determined by the positions of the two nitrogen atoms within the fused ring system. acs.org These isomers are 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. acs.org Each isomer possesses a unique electronic distribution and steric environment, which in turn dictates its chemical reactivity and potential applications. The 1,6-naphthyridine (B1220473) isomer, the core of the compound discussed here, is a member of this family and has been a subject of interest in various chemical studies. researchgate.net

The structural significance of the naphthyridine scaffold lies in its rigid, planar geometry and the presence of nitrogen atoms, which can act as hydrogen bond acceptors and sites for metal coordination. These features make naphthyridine derivatives valuable in medicinal chemistry, materials science, and coordination chemistry. ontosight.aiontosight.ai

Importance of Halogenated Heterocycles in Synthetic Chemistry

Halogenated heterocyclic compounds, those bearing one or more fluorine, chlorine, bromine, or iodine atoms, are pivotal intermediates in synthetic organic chemistry. jeyamscientific.insigmaaldrich.com The presence of a halogen atom provides a reactive handle for a multitude of chemical transformations. jeyamscientific.in These transformations often involve metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. jeyamscientific.insigmaaldrich.com This capability enables chemists to construct complex molecular architectures from simpler, halogenated precursors. dur.ac.uk

The strategic placement of halogen atoms on a heterocyclic core can also influence the electronic properties of the molecule, affecting its reactivity and biological activity. researchgate.net For instance, the introduction of a bromine atom can enhance the antibacterial activity of certain naphthyridine derivatives. nih.gov

Positioning of 4,8-dibromo-1,6-Naphthyridine within the Naphthyridine Family

Within the diverse family of naphthyridines, this compound is a specifically substituted derivative. The "1,6" designation indicates the isomeric form of the parent naphthyridine core. The "4,8-dibromo" prefix specifies that bromine atoms are attached to the 4th and 8th carbon atoms of the bicyclic ring system. This precise substitution pattern endows the molecule with two reactive sites for further chemical modification, making it a valuable building block for the synthesis of more complex 1,6-naphthyridine derivatives.

Historical Context and Early Studies on Brominated Naphthyridines

The exploration of naphthyridine chemistry dates back several decades, with early research focusing on the synthesis and reactivity of various isomers. The first naphthyridine derivative to be introduced into clinical practice was nalidixic acid in 1967, an antibacterial agent. nih.gov Early investigations into the bromination of naphthyridines were undertaken to understand the reactivity of these heterocycles and to create derivatives for further study. For example, studies on the bromination of 1,7- and 1,8-naphthyridines in nitrobenzene (B124822) were reported in the mid-1970s. acs.org The synthesis and amination of 2,4-dibromo-1,6-naphthyridine were also described in the late 1970s, highlighting the early interest in dihalogenated naphthyridines as synthetic intermediates. researchgate.net These foundational studies paved the way for the development and application of specific brominated derivatives like this compound.

Interactive Data Table: Naphthyridine Isomers

IsomerStructure
1,5-Naphthyridine (B1222797)[Image of 1,5-Naphthyridine structure]
1,6-Naphthyridine[Image of 1,6-Naphthyridine structure]
1,7-Naphthyridine (B1217170)[Image of 1,7-Naphthyridine structure]
1,8-Naphthyridine (B1210474)[Image of 1,8-Naphthyridine structure]
2,6-Naphthyridine (B1209661)[Image of 2,6-Naphthyridine structure]
2,7-Naphthyridine[Image of 2,7-Naphthyridine structure]

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72754-02-0

Molecular Formula

C8H4Br2N2

Molecular Weight

287.94 g/mol

IUPAC Name

4,8-dibromo-1,6-naphthyridine

InChI

InChI=1S/C8H4Br2N2/c9-6-1-2-12-8-5(6)3-11-4-7(8)10/h1-4H

InChI Key

DOHYGSCQVQSGBI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=CN=CC2=C1Br)Br

Origin of Product

United States

Advanced Derivatization and Chemical Transformations of 4,8 Dibromo 1,6 Naphthyridine

General Principles of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance. wikipedia.org For a substrate like 4,8-dibromo-1,6-Naphthyridine, the two bromine atoms would serve as the electrophilic sites for these transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. fishersci.co.ukorganic-chemistry.org The general mechanism involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov For this compound, a stepwise or exhaustive coupling could potentially be achieved by controlling the stoichiometry of the boronic acid and the reaction conditions to yield mono- or di-substituted products. wikipedia.org

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. organic-chemistry.orglibretexts.org This reaction is renowned for its broad scope, accommodating a wide range of primary and secondary amines. wikipedia.org The catalytic cycle is similar to other cross-coupling reactions, proceeding through oxidative addition, formation of a palladium-amido complex, and reductive elimination. organic-chemistry.org The application to this compound would be expected to allow the introduction of various nitrogen-based functional groups.

Negishi Coupling and Other Metal-Mediated Cross-Coupling Reactions

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex, to form a C-C bond. organic-chemistry.orgmdpi.com A key advantage of the Negishi reaction is the high reactivity of the organozinc nucleophiles. Other important cross-coupling reactions that could theoretically be applied include the Stille coupling (using organotin reagents) and the Sonogashira coupling (for introducing alkyne moieties from terminal alkynes). wikipedia.org

General Principles of Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a potential pathway for the functionalization of electron-deficient aromatic rings, such as the 1,6-naphthyridine (B1220473) core, especially when activated by the electron-withdrawing nature of the nitrogen atoms. In such a reaction, a nucleophile would attack the carbon atom bearing a bromine atom, leading to the formation of a Meisenheimer-like intermediate, followed by the departure of the bromide ion. The success and selectivity of such reactions on this compound would depend on the nucleophile's strength and the reaction conditions. Studies on structurally similar, yet distinct, dibrominated heterocyclic systems have shown that selective mono- or di-substitution can be achieved with various nucleophiles. beilstein-journals.org

Exploration of Unique Reactivity Patterns

The dibromo-substitution pattern at the 4- and 8-positions of the 1,6-naphthyridine core would likely lead to interesting reactivity. The electronic environment of the two bromine atoms is not identical due to their positions relative to the nitrogen atoms. This difference could potentially be exploited for selective mono-functionalization under carefully controlled conditions. Furthermore, the presence of two reactive sites opens the door to intramolecular reactions following an initial intermolecular coupling, which could be a strategy for synthesizing more complex fused ring systems.

Synthesis of Complex Polycyclic Systems

The this compound scaffold is a promising precursor for the synthesis of larger, complex polycyclic systems. Through sequential or domino cross-coupling reactions, it would be theoretically possible to build elaborate structures. For instance, a double Suzuki or Sonogashira coupling could be employed to fuse aromatic or heteroaromatic rings onto the naphthyridine core. Another approach could involve an initial coupling reaction to introduce a reactive group, which then undergoes an intramolecular cyclization to form a new ring. Radical cyclization methods have also been shown to be effective for creating polyheterocycles from dihalo-precursors.

Spectroscopic and Crystallographic Investigations of 4,8 Dibromo 1,6 Naphthyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, providing invaluable insights into the chemical environment of individual atoms. For 4,8-dibromo-1,6-naphthyridine, a combination of one-dimensional and two-dimensional NMR experiments is essential to unambiguously assign the proton and carbon signals.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the bromine atoms and the nitrogen atoms within the naphthyridine core. The symmetry of the molecule dictates the number of unique proton environments. In the case of this compound, the protons on the two pyridine (B92270) rings are chemically equivalent, simplifying the spectrum. The expected signals would be for H-2, H-3, H-5, and H-7. The precise chemical shift values are dependent on the solvent used for the analysis.

ProtonExpected Chemical Shift Range (ppm)
H-2, H-7Downfield region
H-3, H-5Upfield region relative to H-2/H-7

Note: The exact chemical shifts require experimental data which is not publicly available.

Carbon-13 (¹³C) NMR Characteristics

CarbonExpected Chemical Shift Range (ppm)
C-4, C-8Shifted due to bromine substitution
C-2, C-7Influenced by adjacent nitrogen
C-3, C-5Aromatic region
C-4a, C-8aQuaternary carbons, distinct shifts

Note: The exact chemical shifts require experimental data which is not publicly available.

Two-Dimensional NMR Techniques for Connectivity Assignments

To definitively assign the proton and carbon signals, two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, between H-2 and H-3, and H-5 and H-7. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecule by probing its vibrational modes. The spectra of this compound are characterized by bands corresponding to the stretching and bending vibrations of its constituent bonds.

Key expected vibrational modes include:

C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

C=N and C=C stretching: Aromatic ring vibrations are expected in the 1600-1400 cm⁻¹ range.

C-Br stretching: These vibrations occur at lower frequencies, generally below 700 cm⁻¹.

Ring breathing modes: Characteristic vibrations of the entire naphthyridine ring system.

The combination of IR and Raman spectroscopy is powerful due to their different selection rules. Vibrations that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa, providing complementary information for a complete vibrational analysis.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
C=N/C=C Ring Stretch1600 - 1400
C-H In-plane Bending1300 - 1000
C-H Out-of-plane Bending900 - 650
C-Br Stretch< 700

Note: The exact band positions and intensities require experimental data which is not publicly available.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is utilized to investigate the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions within the aromatic system. The bromine substituents and the nitrogen atoms can influence the energy of these transitions, leading to shifts in the absorption maxima (λ_max) compared to the unsubstituted 1,6-naphthyridine (B1220473). The solvent polarity can also affect the positions of these bands.

Transition TypeExpected Wavelength Range (nm)
π → πShorter wavelength, higher energy
n → πLonger wavelength, lower energy

Note: The exact absorption maxima and molar absorptivity values require experimental data which is not publicly available.

Single Crystal X-ray Diffraction Studies of this compound and its Derivatives

Crystal System, Space Group Determination, and Unit Cell Parameters

No published studies containing the determination of the crystal system, space group, or unit cell parameters for this compound were found. This foundational crystallographic information is essential for a complete understanding of the solid-state structure of the compound.

Molecular Conformation and Intermolecular Interactions

Detailed analysis of the molecular conformation, including bond lengths, bond angles, and dihedral angles, is not available in the current body of scientific literature. Consequently, a discussion of the intermolecular interactions, such as hydrogen bonding, halogen bonding, or π-π stacking, which are critical for understanding the molecule's behavior in the solid state, cannot be provided.

Supramolecular Assembly and Packing Motifs in the Solid State

Without the fundamental crystallographic data, it is not possible to describe the supramolecular assembly and packing motifs of this compound. The arrangement of molecules in the crystal lattice, which dictates the material's bulk properties, remains uncharacterized.

Computational and Theoretical Chemistry Studies of 4,8 Dibromo 1,6 Naphthyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, electronic properties, and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule, as well as its reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and its ability to participate in electronic transitions.

While specific data for 4,8-dibromo-1,6-naphthyridine is scarce, a study on the isomeric 4,8-dibromo-1,5-naphthyridine (B11799114) and its derivatives provides valuable comparative data. rsc.org Quantum chemical calculations using DFT at the B3LYP/6-31G* level of theory for substituted 1,5-naphthyridines showed HOMO energy levels ranging from -5.33 to -6.84 eV and LUMO energy levels from -2.39 to -2.19 eV. rsc.org For the unsubstituted 1,6-naphthyridine (B1220473), a high HOMO-LUMO energy gap of 4.87 eV has been reported, indicating significant stability. nih.gov The introduction of bromine atoms at the 4 and 8 positions is expected to influence these energy levels. The electron-withdrawing nature of the bromine atoms would likely lower both the HOMO and LUMO energy levels. This effect could also lead to a reduction in the HOMO-LUMO gap, potentially increasing the molecule's reactivity compared to the parent 1,6-naphthyridine.

Table 1: Calculated HOMO-LUMO Energies for Related Naphthyridine Compounds

Compound Method HOMO (eV) LUMO (eV) Energy Gap (eV) Source
1,6-Naphthyridine DFT - - 4.87 nih.gov
1,8-Naphthyridine (B1210474) DFT - - 4.90 nih.gov

Note: The table presents data for related compounds to infer properties of this compound due to a lack of direct studies.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface plots the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) indicate sites for nucleophilic attack.

For 1,8-naphthyridine derivatives, MEP maps have shown that the most negative potential regions are located around the nitrogen atoms and any carbonyl oxygen atoms, making them likely sites for interaction with electrophiles. researchgate.net In the case of this compound, the nitrogen atoms of the naphthyridine core would be expected to be regions of negative potential. The bromine atoms, being electronegative, would also influence the charge distribution, likely creating regions of positive potential on the adjacent carbon atoms (C4 and C8), making them susceptible to nucleophilic substitution reactions.

Computational methods can predict spectroscopic properties, which can aid in the characterization of newly synthesized compounds. Time-dependent DFT (TD-DFT) is commonly used to calculate electronic absorption spectra (UV-Vis). For substituted 1,5-naphthyridines, the lowest energy absorption bands have been observed in the range of 294–320 nm, corresponding to π-π* transitions. rsc.org Similar transitions would be expected for this compound, although the exact wavelength would be influenced by the specific substitution pattern.

DFT can also be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. While specific predicted shifts for this compound are not available, general trends can be inferred. The carbon atoms directly bonded to the electronegative bromine atoms (C4 and C8) would be expected to show a downfield shift in the ¹³C NMR spectrum compared to the parent 1,6-naphthyridine. Similarly, the protons on the aromatic rings would have their chemical shifts influenced by the presence and position of the bromine substituents.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide insights into the conformational dynamics of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule.

To date, there are no specific published MD simulation studies focused on this compound. However, such studies would be valuable for understanding its behavior in different media. For instance, simulations in aqueous solution could reveal information about its solubility and hydration. Simulations of its interaction with a target protein could elucidate potential binding modes and affinities, which is particularly relevant in drug design.

Quantum Chemical Studies on Aromaticity and Stability of Dibrominated 1,6-Naphthyridines

The aromaticity of a cyclic molecule is a key determinant of its stability and reactivity. Various computational indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), are used to quantify aromaticity.

Studies on the parent diazanaphthalenes have shown that the aromaticity varies among the isomers. nih.gov For instance, 1,7-naphthyridine (B1217170) has been found to be the most aromatic among several isomers based on various indices. nih.gov The introduction of bromine atoms to the 1,6-naphthyridine core in this compound would likely have a nuanced effect on its aromaticity. While the core ring system remains aromatic, the electron-withdrawing bromine atoms can modulate the electron delocalization within the rings. A detailed computational study would be required to quantify the precise impact on the aromaticity of each ring in the dibrominated system. In terms of stability, a computational study on diazanaphthalenes predicted that 1,6-naphthyridine has a high HOMO-LUMO energy gap, suggesting significant stability. nih.gov

Mechanistic Investigations of Chemical Reactions via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For halogenated naphthyridines, a key area of interest is their reactivity in cross-coupling and nucleophilic substitution reactions.

A study on the synthesis and amination of the related 2,4-dibromo-1,6-naphthyridine highlights the potential for substitution reactions on the dibrominated naphthyridine scaffold. sci-hub.se Computational modeling of such reactions for this compound could provide detailed insights into the reaction pathways. For example, DFT calculations could be used to model the mechanism of a Suzuki or Buchwald-Hartwig coupling reaction at the C4 and C8 positions. Such studies would help in optimizing reaction conditions and predicting the regioselectivity of the reactions.

Applications of 4,8 Dibromo 1,6 Naphthyridine in Materials Science

Development of Organic Semiconductor Materials Utilizing Dibrominated 1,6-Naphthyridine (B1220473) Scaffolds

The 1,6-naphthyridine core, being an electron-deficient system, provides a robust framework for the design of organic semiconductor materials. The dibrominated nature of 4,8-dibromo-1,6-naphthyridine makes it an ideal precursor for creating a diverse library of 4,8-disubstituted derivatives with tunable semiconductor properties.

Electron-transport materials are crucial components in various organic electronic devices, facilitating the efficient injection and transport of electrons. The electron-deficient nature of the 1,6-naphthyridine ring system makes its derivatives inherently suitable for this role. The introduction of electron-withdrawing groups at the 4 and 8 positions can further lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, a key requirement for efficient electron injection from the cathode.

Research on analogous 4,8-disubstituted 1,5-naphthyridines has shown that these compounds can possess electron affinities in the range of 2.38 to 2.72 eV, making them suitable for use as electron-transport materials. rsc.orgresearchgate.net By analogy, derivatives of this compound are expected to exhibit similar properties. The ability to modify the substituents at the 4 and 8 positions allows for the precise tuning of the LUMO level to match the work function of various cathode materials, thereby minimizing the electron injection barrier and enhancing device performance.

While the electron-deficient core is advantageous for electron transport, strategic modification of the 4,8-positions of the 1,6-naphthyridine scaffold with electron-donating groups can render the resulting compounds suitable for hole-injection and transport. The introduction of moieties such as aromatic amines or carbazole (B46965) derivatives can raise the Highest Occupied Molecular Orbital (HOMO) energy level, facilitating efficient hole injection from the anode and subsequent transport through the material.

Studies on the closely related 4,8-disubstituted 1,5-naphthyridines have demonstrated that these materials can have ionization potentials in the range of 4.85 to 5.04 eV, which is within the desired window for hole-injecting/hole-transport materials. rsc.orgresearchgate.net This suggests that 4,8-disubstituted 1,6-naphthyridine derivatives can also be designed to exhibit excellent hole-transporting properties, making them versatile components for a wide range of organic electronic devices.

Opto-Electrical Properties of 4,8-Substituted 1,6-Naphthyridine Derivatives

The opto-electrical properties of materials derived from this compound are central to their application in optoelectronic devices. These properties, including fluorescence emission and optical band gap, can be systematically tuned by varying the substituents at the 4 and 8 positions.

Derivatives of 1,6-naphthyridine have been shown to be fluorescent, with their emission characteristics being highly dependent on the nature of the substituents and the surrounding environment. nih.govrsc.org Research on analogous 4,8-disubstituted 1,5-naphthyridines has revealed that these compounds can exhibit strong fluorescence in both solution and the solid state, with emission colors spanning the blue to blue-green region of the visible spectrum. rsc.orgresearchgate.net

The fluorescence quantum yield, a measure of the efficiency of the emission process, is a critical parameter for materials used in light-emitting applications. For some 1,6-naphthyridine derivatives, fluorescence quantum yields of approximately 0.05 to 0.1 have been reported in various solvents. nih.gov By carefully selecting the substituents, it is possible to enhance the quantum yield and tune the emission wavelength of 4,8-disubstituted 1,6-naphthyridine derivatives to meet the specific requirements of a given application.

Table 1: Photophysical Properties of Representative 4,8-Disubstituted 1,5-Naphthyridine (B1222797) Analogs in Dichloromethane Solution

CompoundAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (nm)
4,8-di(phenyl)-1,5-naphthyridine294434140
4,8-di(4-methylphenyl)-1,5-naphthyridine298438140
4,8-di(4-methoxyphenyl)-1,5-naphthyridine305450145
4,8-di(thiophen-2-yl)-1,5-naphthyridine320521201

Data is based on analogous 1,5-naphthyridine derivatives as reported in scientific literature. rsc.org

The optical band gap is a fundamental property of a semiconductor material that determines its electronic and optical characteristics. For organic materials, the optical band gap can be estimated from the onset of the absorption spectrum. The ability to tune the optical band gap is essential for designing materials for specific applications.

For the analogous 4,8-disubstituted 1,5-naphthyridines, the lowest energy absorption bands are typically observed in the range of 294 to 320 nm, corresponding to optical band gaps between 2.77 and 3.79 eV. rsc.orgresearchgate.net The variation in the optical band gap is directly related to the electronic nature of the substituents at the 4 and 8 positions. Electron-donating groups tend to decrease the band gap, while electron-withdrawing groups can increase it. This tunability allows for the engineering of 4,8-disubstituted 1,6-naphthyridine derivatives with specific band gaps tailored for applications in OLEDs, organic photovoltaics, and other electronic devices.

Table 2: Electrochemical and Optical Band Gap Data of Representative 4,8-Disubstituted 1,5-Naphthyridine Analogs

CompoundHOMO (eV)LUMO (eV)Electrochemical Band Gap (eV)Optical Band Gap (eV)
4,8-di(phenyl)-1,5-naphthyridine-5.33-2.392.943.79
4,8-di(4-methylphenyl)-1,5-naphthyridine-5.28-2.382.903.75
4,8-di(4-methoxyphenyl)-1,5-naphthyridine-5.19-2.372.823.68
4,8-di(thiophen-2-yl)-1,5-naphthyridine-5.04-2.272.773.45

Data is based on analogous 1,5-naphthyridine derivatives as reported in scientific literature. rsc.org

Application in Organic Light-Emitting Diodes (OLEDs) and Other Optoelectronic Devices

The versatile electronic and photophysical properties of materials derived from this compound make them highly attractive for use in organic light-emitting diodes (OLEDs). Their tunable emission colors, potential for high fluorescence quantum yields, and ambipolar charge transport capabilities (i.e., the ability to transport both electrons and holes) are all desirable characteristics for OLED materials.

Derivatives of this compound can be employed as emitters, hosts, or charge-transport layers in OLED devices. As emitters, their tunable fluorescence allows for the generation of light across the visible spectrum. When used as host materials in phosphorescent OLEDs, their high triplet energy, a consequence of the rigid and aromatic nature of the naphthyridine core, can facilitate efficient energy transfer to the phosphorescent guest molecules.

Furthermore, their application as either electron-transport or hole-transport layers can lead to improved charge balance within the emissive layer of the OLED, resulting in higher efficiency and longer device lifetime. The development of multifunctional materials based on the 4,8-disubstituted 1,6-naphthyridine scaffold, capable of performing multiple roles within an OLED device, represents a promising avenue for simplifying device architecture and reducing manufacturing costs. Beyond OLEDs, these materials also hold potential for use in other optoelectronic devices such as organic solar cells and photodetectors, where their tunable electronic properties can be harnessed for efficient light harvesting and charge separation.

Role of 4,8 Dibromo 1,6 Naphthyridine in Medicinal Chemistry Research As a Synthetic Intermediate

Utilization as a Scaffold for the Synthesis of Biologically Active Compounds

The 4,8-dibromo-1,6-naphthyridine scaffold serves as a crucial starting point for the synthesis of a variety of compounds with potential therapeutic applications. The strategic placement of the bromine atoms allows for selective functionalization, paving the way for the creation of libraries of derivatives to be screened for biological activity.

Precursors to Enzyme Inhibitors

The 1,6-naphthyridine (B1220473) framework is a key component in the development of various enzyme inhibitors, particularly kinase inhibitors, which are pivotal in cancer therapy and the treatment of inflammatory diseases. While direct synthesis from this compound is not extensively documented in publicly available literature, the synthesis of 2,8-disubstituted-1,6-naphthyridines as potent and selective dual inhibitors of Cyclin-Dependent Kinase 8 (CDK8) and CDK19 highlights the potential of di-substituted 1,6-naphthyridine scaffolds. acs.orgacs.org These kinases are implicated in the regulation of multiple transcription pathways, and their inhibition is a promising strategy in oncology. The synthesis of these inhibitors often involves palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, which would be directly applicable to the this compound core. acs.org

For instance, the development of 6,8-disubstituted 1,7-naphthyridines as potent and selective inhibitors of phosphodiesterase type 4D (PDE4D) for the treatment of asthma further underscores the utility of di-halogenated naphthyridine precursors in generating enzyme inhibitors. nih.gov Similarly, derivatives of 1,6-naphthyridine-2-one have been investigated as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for colorectal cancer. nih.gov The synthetic strategies employed in these studies could theoretically be adapted to start from this compound to generate novel classes of enzyme inhibitors.

Building Blocks for Antimicrobial Agents (In Vitro Studies)

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of new antimicrobial agents. Naphthyridine derivatives have a long history in this field, with nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, being one of the earliest quinolone antibiotics. nih.gov While research specifically detailing the use of this compound as a precursor for antimicrobial agents is limited, the broader class of naphthyridines shows significant promise.

Studies on other di-substituted naphthyridine isomers, such as 6,8-dibromo-4(3H)quinazolinones, have demonstrated potent in vitro antibacterial and antifungal activities. nih.gov This suggests that the dibromo-substitution pattern is a viable strategy for generating antimicrobial compounds. The functionalization of a this compound core could lead to novel antimicrobial candidates. The synthesis of various substituted 1,8-naphthyridines has been shown to enhance the activity of existing antibiotics against multi-resistant bacterial strains, indicating that the naphthyridine scaffold can serve as a valuable adjuvant in combination therapies. mdpi.com

Development of Scaffolds for Investigational Antitumor Agents (In Vitro Studies)

The 1,6-naphthyridine scaffold is a recurring motif in the design of investigational antitumor agents. The ability to introduce various substituents at the 4 and 8 positions of the naphthyridine ring allows for the fine-tuning of cytotoxic activity and selectivity against different cancer cell lines.

Research on other naphthyridine isomers, such as 2-aryl-1,8-naphthyridin-4(1H)-ones, has identified potent inhibitors of tubulin polymerization, a key mechanism for halting cell division in cancer cells. nih.govnih.gov These studies have demonstrated that substitution patterns on the naphthyridine ring significantly influence cytotoxic effects. The development of dibenzo[c,h] acs.orgnih.govnaphthyridines as topoisomerase I inhibitors further illustrates the potential of the 1,6-naphthyridine core in cancer drug discovery. The synthetic routes to these compounds could potentially be adapted to utilize this compound, opening up new avenues for novel antitumor agents.

Structure-Activity Relationship (SAR) Studies of Naphthyridine-Based Biologically Active Molecules Derived from Halogenated Precursors

The development of effective drug candidates relies heavily on understanding the relationship between a molecule's structure and its biological activity. The use of di-halogenated precursors like this compound is instrumental in conducting systematic SAR studies. By selectively replacing the bromine atoms with a wide array of chemical groups, researchers can probe the specific interactions between the molecule and its biological target.

For example, in the development of 2,8-disubstituted-1,6-naphthyridines as CDK8/19 inhibitors, SAR studies revealed that the nature of the substituents at both positions significantly impacted potency and metabolic stability. acs.org Similarly, SAR studies on 6-(arylamino)-4,4-disubstituted-1-methyl-1,4-dihydro-benzo[d] acs.orgnih.govoxazin-2-ones as progesterone (B1679170) receptor antagonists showed that subtle changes in substitution patterns led to significant differences in potency. nih.gov These examples, while not directly involving this compound, highlight the principles that would guide the optimization of derivatives from this precursor. The ability to systematically modify the 4 and 8 positions would allow for the exploration of how size, electronics, and hydrogen bonding potential of the substituents affect biological activity.

Strategies for Introducing Diverse Pharmacophores onto the this compound Core

The true synthetic utility of this compound lies in the reactivity of its carbon-bromine bonds, which are amenable to a variety of modern catalytic cross-coupling reactions. These reactions provide powerful tools for introducing a wide range of pharmacophores—the specific fragments of a molecule responsible for its biological activity—onto the naphthyridine scaffold.

Table 1: Key Cross-Coupling Reactions for Functionalizing this compound

Reaction NameDescriptionPotential Applications
Suzuki-Miyaura Coupling A palladium-catalyzed reaction between an organoboron compound and an organohalide.Introduction of aryl, heteroaryl, alkyl, and vinyl groups.
Buchwald-Hartwig Amination A palladium-catalyzed reaction for the formation of carbon-nitrogen bonds from aryl halides and amines.Introduction of primary and secondary amines, anilines, and other nitrogen-containing heterocycles.
Sonogashira Coupling A palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide.Introduction of alkyne functionalities, which can be further modified.
Heck Coupling A palladium-catalyzed reaction of an unsaturated halide with an alkene.Formation of carbon-carbon bonds and introduction of alkenyl groups.
Stille Coupling A palladium-catalyzed reaction between an organostannane and an organohalide.Introduction of a wide variety of carbon-based functional groups.

The Suzuki-Miyaura coupling is particularly valuable for installing new carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl moieties that can modulate the electronic properties and steric profile of the molecule. The Buchwald-Hartwig amination is another cornerstone technique, enabling the facile synthesis of carbon-nitrogen bonds, which are prevalent in many biologically active compounds. These reactions, often characterized by their high functional group tolerance and mild reaction conditions, allow for the late-stage diversification of the this compound core, accelerating the drug discovery process. The strategic and sequential application of these coupling reactions can provide access to a vast chemical space of novel 1,6-naphthyridine derivatives with tailored biological activities.

Future Perspectives and Emerging Research Directions

Novel Synthetic Routes and Sustainable Chemistry for 4,8-dibromo-1,6-Naphthyridine Production

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. esrapublications.comfrontiersin.org For the production of this compound and its precursors, future research will likely pivot towards green chemistry principles to minimize waste, reduce energy consumption, and eliminate the use of hazardous materials.

Key emerging strategies include:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of heterocyclic compounds like naphthyridines. A new, environmentally friendly method for synthesizing 2,6-naphthyridine (B1209661) derivatives from 4-cyano-3-pyridylacetonitrile has been developed using microwave heating, resulting in excellent yields and high purity. This approach could be adapted for the synthesis of the 1,6-naphthyridine (B1220473) core, offering a more energy-efficient alternative to conventional heating.

Green Solvents: Traditional syntheses often rely on volatile and toxic organic solvents. A significant advancement has been the use of water as a reaction solvent for the Friedländer reaction to produce substituted 1,8-naphthyridines, a related isomer class. rsc.org Future work will likely explore water or other benign solvent systems for the synthesis of the 1,6-naphthyridine scaffold.

Catalytic Processes: The development of novel catalysts is crucial for sustainable chemistry. This includes using heterogeneous catalysts that can be easily recovered and reused, and exploring atom-economical reactions that maximize the incorporation of starting materials into the final product. esrapublications.com For the bromination step, research into more selective and safer brominating agents to replace molecular bromine is an active area, as demonstrated in the synthesis of other dibrominated heterocycles where conditions were optimized to control the degree of substitution. mdpi.com

Sustainable Strategy Potential Application in this compound Synthesis Benefit Reference
Microwave IrradiationSynthesis of the 1,6-naphthyridine coreReduced reaction times, increased energy efficiency
Use of Green SolventsFriedländer condensation or cyclization steps in waterReduced environmental impact, improved safety rsc.org
Advanced CatalysisSelective bromination using recoverable catalystsHigher yields, reduced waste, improved safety esrapublications.commdpi.com

Exploration of New Material Science Applications Beyond OLEDs

While the electronic properties of naphthyridine derivatives have been explored in the context of Organic Light-Emitting Diodes (OLEDs), the unique characteristics of the this compound scaffold open doors to a wider range of material science applications. Its electron-deficient nature and the ability to functionalize the dibromo positions make it an attractive candidate for creating novel functional materials.

An emerging area of significant interest is the development of chemical sensors . Naphthyridine-based fluorogenic receptors have been synthesized for the specific recognition of uric acid. researchgate.net These receptors demonstrate how the naphthyridine framework can be engineered to bind with specific analytes, leading to a measurable change in fluorescence. By modifying the 4,8-positions of the 1,6-naphthyridine core with specific binding moieties, it is conceivable to design highly selective and sensitive sensors for various environmental pollutants, metal ions, or clinically relevant biomolecules.

Other potential future applications in material science include:

Porous Organic Frameworks (POFs): The rigid structure of the naphthyridine core could serve as a node in the construction of POFs for applications in gas storage and separation.

Catalysis: Functionalized 1,6-naphthyridine derivatives could act as ligands for metal catalysts, influencing the activity and selectivity of chemical transformations.

Advanced Spectroscopic Techniques for Real-Time Monitoring of Reactions Involving this compound

Understanding and optimizing the synthesis and subsequent reactions of this compound requires precise analytical tools. The development of advanced spectroscopic techniques that allow for real-time reaction monitoring is transforming process chemistry by providing detailed kinetic and mechanistic insights. spectroscopyonline.com

Future research will increasingly employ these methods:

Real-Time NMR Spectroscopy: Techniques like Signal Amplification by Reversible Exchange (SABRE) are enabling the real-time monitoring of reactions even at low concentrations. nih.govnih.gov SABRE can overcome the low sensitivity of standard NMR, allowing chemists to track the consumption of reactants and the formation of products and intermediates during the synthesis or derivatization of this compound. nih.govresearchgate.net This is particularly useful for optimizing reaction conditions and understanding complex reaction mechanisms, such as those in copper-catalyzed click reactions. nih.govresearchgate.net

In-line Infrared (IR) Spectroscopy: Process IR probes, such as ReactIR, can be immersed directly into a reaction vessel to continuously monitor the concentration of key species by tracking their characteristic vibrational bands. researchgate.net This would allow for precise endpoint determination and improved control over the synthesis and functionalization reactions of the title compound.

FlowNMR Spectroscopy: This technique offers a non-invasive method for real-time monitoring of reactions under relevant process conditions, avoiding many limitations of other monitoring techniques. researchgate.net

Technique Principle Application to this compound Reference
SABRE-NMRHyperpolarization technique to dramatically increase NMR signal intensity.Real-time monitoring of synthesis and derivatization reactions at low concentrations. nih.govnih.govresearchgate.net
In-line FTIR (ReactIR)Continuous measurement of IR spectra directly in the reaction vessel.Precise tracking of reactant consumption and product formation for process control. researchgate.net
FlowNMRNon-invasive, continuous NMR analysis of a reaction mixture flowing through the spectrometer.Detailed mechanistic studies and reaction optimization. researchgate.net

Targeted Design of New Biological Probes and Ligands Based on the 1,6-Naphthyridine Framework

The 1,6-naphthyridine scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. researchgate.netontosight.ainih.gov The compound this compound is a key starting material for creating libraries of novel compounds to explore these activities further. The two bromine atoms serve as versatile handles for introducing a wide range of chemical functionalities via cross-coupling reactions, enabling the systematic exploration of structure-activity relationships.

Future research will focus on the targeted design of new biological tools:

Kinase Inhibitors: Aberrant signaling from kinases like Fibroblast Growth Factor Receptor 4 (FGFR4) is implicated in various cancers. Recently, a series of 1,6-naphthyridine-2-one derivatives were reported as potent and selective inhibitors of FGFR4, demonstrating the potential of this scaffold in developing targeted cancer therapies. nih.gov The dibromo-precursor allows for the synthesis of diverse analogues to optimize potency and selectivity against specific kinase targets.

DNA Intercalating Agents: The planar aromatic structure of the naphthyridine ring system allows it to interact with DNA, a mechanism underlying some of its observed anticancer properties. ontosight.ai Future work can focus on attaching specific side chains to the 4 and 8 positions to enhance binding affinity and sequence selectivity for therapeutic or diagnostic purposes.

Fluorescent Biological Probes: The principles of structure-based design can be applied to create high-affinity fluorescent probes for specific biological targets, such as G-protein coupled receptors. nih.gov By attaching a fluorescent dye to a 1,6-naphthyridine-based ligand designed to bind a specific receptor, researchers can create powerful tools for studying receptor localization and dynamics in living cells using advanced microscopy techniques. nih.gov The dibromo-scaffold is an ideal platform for synthesizing such probes.

The versatility of the 1,6-naphthyridine core, combined with the synthetic accessibility provided by this compound, ensures its continued importance as a target for future research in drug discovery and chemical biology. nih.gov

Q & A

Q. What are the established synthetic routes for 4,8-dibromo-1,6-naphthyridine?

The primary synthesis involves direct bromination of 1,6-naphthyridine using bromine (Br₂) in carbon tetrachloride (CCl₄) under reflux, followed by pyridine treatment. This yields this compound (11%) alongside mono-brominated isomers (68% 3-bromo and 22% 8-bromo derivatives). Alternative halogenation in acetic acid selectively produces the 8-bromo isomer (55%), highlighting the solvent-dependent regioselectivity . For precursor synthesis, hydrogenolysis of 4-chloro-1,6-naphthyridine (Pd/C, H₂, acetic acid) can generate the parent compound before bromination .

Q. Which analytical techniques are critical for structural confirmation of this compound?

Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are essential for verifying bromine substitution patterns and molecular integrity. X-ray crystallography, as demonstrated for related dihydro-naphthyridines, provides definitive regiochemical confirmation . Infrared (IR) spectroscopy identifies functional groups, while elemental analysis validates purity .

Q. How does solubility and stability impact experimental design with this compound?

Brominated naphthyridines typically exhibit limited aqueous solubility, necessitating polar aprotic solvents (e.g., DMSO, DMF) for reactions. Stability studies under varying pH and temperature are crucial, as bromoarenes may undergo hydrolysis under acidic/basic conditions. Pre-experiment solubility profiling in solvents like THF or chloroform is recommended .

Advanced Research Questions

Q. What factors govern regioselectivity in further functionalization of this compound?

Bromine substituents influence reactivity through steric and electronic effects. The 4-position is more reactive toward nucleophilic substitution (e.g., amination) due to reduced steric hindrance compared to the 8-position. Computational modeling (DFT) can predict reactive sites by analyzing charge distribution and frontier molecular orbitals. Experimental validation via competitive reactions with amines or Grignard reagents is advised .

Q. How can contradictory yields in bromination reactions be resolved?

Discrepancies in yields (e.g., 11% vs. 55% for mono-brominated products) arise from solvent choice and catalyst presence. Kinetic vs. thermodynamic control can be probed by varying reaction time and temperature. Using catalytic Lewis acids (e.g., FeBr₃) may improve dibromo yield by stabilizing intermediates. Systematic optimization via Design of Experiments (DoE) is recommended .

Q. What strategies enhance the compound’s applicability in medicinal chemistry?

Structure-activity relationship (SAR) studies focus on replacing bromine with bioisosteres (e.g., trifluoromethyl) or introducing heterocyclic appendages. For example, coupling this compound with pyridinylmethyl groups via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, Na₂CO₃) can generate kinase inhibitors. Biological screening against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination is critical .

Q. How can computational tools predict the compound’s interaction with biological targets?

Molecular docking (AutoDock, Glide) and molecular dynamics simulations model binding to enzymes like protein kinases. For instance, bromine’s hydrophobic interactions in ATP-binding pockets can be simulated. Pharmacophore mapping identifies key hydrogen-bond acceptors (naphthyridine nitrogens) and hydrophobic regions (bromine substituents) .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

Low yields in dibromination (11%) necessitate scalable alternatives, such as flow chemistry with controlled Br₂ addition. Recycling unreacted starting materials via column chromatography or distillation improves efficiency. Process analytical technology (PAT) monitors reaction progress in real-time to optimize conditions .

Methodological Notes

  • Contradiction Analysis : When conflicting data arise (e.g., solvent-dependent yields), replicate experiments with controlled variables (temperature, stoichiometry) and characterize intermediates via LC-MS.
  • Safety : Bromine handling requires fume hoods and personal protective equipment (PPE) due to toxicity. Quench excess Br₂ with sodium thiosulfate .
  • Data Reproducibility : Document reaction parameters (e.g., reflux time, cooling rates) meticulously, as minor variations significantly impact bromination regiochemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.